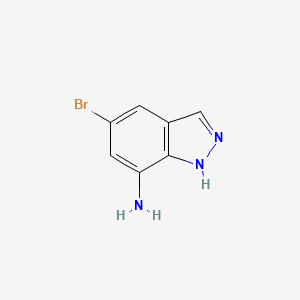

5-Bromo-1H-indazol-7-amine

Beschreibung

Structural Significance and Biological Relevance of Substituted Indazoles in Chemical Biology

The versatility of the indazole scaffold lies in its ability to be substituted at various positions, leading to a vast library of compounds with distinct biological profiles. mdpi.comresearchgate.net These substitutions influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, which in turn dictate its interaction with biological targets. nih.gov

Substituted indazoles are known to exhibit a wide spectrum of pharmacological activities, including:

Anticancer: Many indazole derivatives have shown potent antitumor activity by inhibiting various protein kinases crucial for cancer cell proliferation and survival. nih.govrsc.org

Anti-inflammatory: Compounds like Bendazac and Benzydamine, which contain the 1H-indazole scaffold, are commercially available anti-inflammatory drugs. mdpi.com

Neuroprotective: Certain indazole derivatives have shown promise in treating neurodegenerative diseases. tandfonline.comnih.gov

Antimicrobial: Research has demonstrated the efficacy of indazole analogs against various bacteria and fungi. nih.govrsc.org

Anti-HIV: The indazole nucleus has been incorporated into compounds with anti-HIV activity. mdpi.comnih.gov

The indazole ring can act as a bioisostere for other aromatic systems like indoles, often leading to improved pharmacokinetic properties such as plasma clearance and oral bioavailability. nih.gov The ability of the two nitrogen atoms in the pyrazole (B372694) ring to act as hydrogen bond donors and acceptors is a key feature in their binding to biological macromolecules. nih.gov

Historical Development of Indazole-Based Compounds in Academic Research and Therapeutic Contexts

The study of indazoles dates back to the work of Emil Fischer, who first described the indazole ring as a fusion of benzene (B151609) and pyrazole rings. jmchemsci.comresearchgate.net For a long time, the chemistry of indazoles was less explored compared to other heteroaromatic compounds. nih.gov However, the discovery of the diverse biological activities of its derivatives sparked a surge in research interest over the past few decades. researchgate.netaustinpublishinggroup.com

A significant milestone in the therapeutic application of indazoles was the FDA approval of Granisetron in 1997, an indazole derivative used to manage nausea associated with cancer chemotherapy. tandfonline.com More recently, several indazole-based drugs have entered the market, including Pazopanib and Niraparib for the treatment of various cancers. derpharmachemica.combeilstein-journals.org This success has further solidified the importance of the indazole scaffold in drug discovery and development. pnrjournal.com

The synthesis of substituted indazoles has also been a major focus of research, with numerous methods being developed to achieve regioselective substitution and create novel derivatives with enhanced biological activities. researchgate.netorganic-chemistry.org

Scope and Research Imperatives for 5-Bromo-1H-indazol-7-amine in Scholarly Investigations

This compound is a specific derivative of the indazole family, characterized by a bromine atom at the 5-position and an amine group at the 7-position of the indazole ring. sigmaaldrich.com This particular substitution pattern makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The presence of the bromine atom offers a site for various chemical modifications, such as substitution and cross-coupling reactions, allowing for the creation of a diverse range of derivatives. ambeed.com The amino group, on the other hand, can be involved in forming hydrogen bonds and can also be a key pharmacophoric feature for biological activity.

While specific research on this compound is not as extensive as for some other indazole derivatives, its structural features suggest significant potential for investigation in several areas:

Medicinal Chemistry: As a precursor for novel therapeutic agents, particularly in oncology and neurology, where substituted indazoles have shown promise. chemimpex.com

Kinase Inhibition: The indazole scaffold is a known hinge-binding motif for many protein kinases. The specific substitutions on this compound could be exploited to design selective kinase inhibitors. rsc.org

Materials Science: The electronic properties imparted by the bromo and amino substituents could be of interest in the development of novel organic materials. chemimpex.com

Further research is warranted to fully elucidate the synthetic utility and biological activity of this compound and its derivatives.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKUWCXXSFKAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579224 | |

| Record name | 5-Bromo-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-86-3 | |

| Record name | 5-Bromo-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 1h Indazol 7 Amine and Its Derivatives

Strategic Approaches to Regioselective Synthesis of 5-Bromo-1H-indazol-7-amine

The regioselective synthesis of this compound is a critical challenge in organic synthesis. The following sections detail various methodologies to achieve this.

Halogenation-Amination Pathways for Indazole Functionalization

A common strategy for the synthesis of this compound involves the initial construction of the indazole core, followed by selective halogenation and amination.

Bromination: The bromination of the indazole ring can be achieved using various reagents, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the desired position. chim.it The regioselectivity of this reaction is often influenced by the solvent and the presence of directing groups. For instance, the bromination of 4-substituted 1H-indazoles with NBS can lead to regioselective C7-bromination. nih.gov

Amination: Following bromination, the introduction of an amine group at the C-7 position can be accomplished through various methods. One approach involves the reduction of a nitro group, which can be introduced prior to or after bromination. For example, the reduction of a nitroindazole derivative using catalytic hydrogenation (H₂/Pd-C) can yield the corresponding aminoindazole. Another method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which can be used to form a C-N bond between a bromoindazole and an amine.

A plausible synthetic route starting from a substituted benzonitrile (B105546) is the reaction with hydrazine (B178648) hydrate (B1144303) to form the 3-aminoindazole ring system. For instance, the reaction of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate can yield 7-bromo-4-chloro-1H-indazol-3-amine. chemrxiv.org

Heterocyclic Ring Formation via Cyclocondensation Reactions

Cyclocondensation reactions offer a direct approach to constructing the indazole ring system with the desired substituents.

From Substituted Benzonitriles: One of the most direct methods involves the reaction of a substituted 2-halobenzonitrile with hydrazine. For example, 5-bromo-2-fluorobenzonitrile (B68940) reacts with hydrazine to form 5-bromo-1H-indazol-3-amine. chemicalbook.com Similarly, 2-fluorobenzonitrile (B118710) and its derivatives can react with hydrazine hydrate to produce 3-aminoindazoles. chemicalbook.com

From Substituted Benzaldehydes: Another pathway involves the cyclization of substituted 2-halobenzaldehydes with hydrazine. For instance, 5-bromo-2-fluorobenzaldehyde (B134332) reacts with hydrazine, followed by cyclization, to yield 5-bromo-1H-indazole.

Intramolecular Ullmann Reaction: A scalable synthesis of substituted 1H-indazoles can be achieved through an intramolecular Ullmann-type reaction of a hydrazone intermediate. thieme-connect.com

The table below summarizes some cyclocondensation approaches to indazole synthesis.

| Starting Material | Reagent | Product | Reference |

| 3-bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate | 7-bromo-4-chloro-1H-indazol-3-amine | chemrxiv.org |

| 5-bromo-2-fluorobenzonitrile | Hydrazine | 5-bromo-1H-indazol-3-amine | chemicalbook.com |

| 2-fluorobenzonitrile | Hydrazine hydrate | 3-aminoindazole | chemicalbook.com |

| 5-bromo-2-fluorobenzaldehyde | Hydrazine | 5-bromo-1H-indazole |

Exploration of Metal-Catalyzed Cross-Coupling Reactions in Indazole Construction

Transition-metal-catalyzed reactions are powerful tools for the construction and functionalization of the indazole core. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C and C-N bond formation in indazole synthesis. rsc.org For example, a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by deprotection and cyclization, provides a general route to 3-aminoindazoles. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed cyclization reactions are also employed in the synthesis of indazoles. For instance, the intramolecular Ullmann reaction of a hydrazone can be catalyzed by copper. thieme-connect.com

Targeted Derivatization and Functional Group Interconversion on the Indazole Core

Once the this compound core is synthesized, further derivatization can be achieved through various reactions.

Introduction of Amine Functionality at the C-7 Position

The introduction of an amine group at the C-7 position is a key step in the synthesis of many biologically active indazole derivatives.

From Nitro Precursors: A common method involves the reduction of a 7-nitroindazole (B13768) derivative. This can be achieved using various reducing agents, such as catalytic hydrogenation.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination offers a versatile method for the direct introduction of an amine group at the C-7 position by coupling a 7-bromoindazole with an amine in the presence of a palladium catalyst.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Substituents

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing aryl and heteroaryl substituents onto the indazole ring, particularly at the bromine-substituted C-5 position. nih.gov This palladium-catalyzed reaction involves the coupling of the 5-bromoindazole with a boronic acid or boronic ester. frontiersin.orgmdpi.com

The reaction is compatible with a wide range of functional groups and has been successfully applied to free (NH) indazoles. researchgate.net Microwave-assisted Suzuki-Miyaura coupling has been shown to be an efficient method for the synthesis of 3-aryl-1H-indazol-5-amines. researchgate.net

The table below provides examples of conditions for Suzuki-Miyaura cross-coupling on bromoindazoles.

| Bromoindazole Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Reference |

| 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | researchgate.net |

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | dioxane/H₂O | researchgate.net |

| 5-Bromo-3-iodoindazoles | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | thieme-connect.de |

| 7-bromo-1H-indazol-4-yl sulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-dioxane | nih.gov |

Regioselective N-Alkylation Strategies at N1 and N2 Positions

The direct alkylation of the 1H-indazole core presents a significant challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2, which often leads to the formation of a mixture of regioisomers. beilstein-journals.orgresearchgate.net Achieving high regioselectivity is crucial for the synthesis of specific, biologically active compounds. Conventional alkylation of 1H-indazoles, for instance using an alkyl halide in the presence of a base like sodium hydride in DMF, typically yields a mixture of N1- and N2-substituted products with low selectivity. beilstein-journals.orgnih.gov

Research has focused on developing methods that favor the formation of one isomer over the other. The choice of base, solvent, and electrophile plays a critical role in directing the alkylation. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a closely related derivative, different conditions can be employed to selectively produce either the N1 or N2 product in high yields. beilstein-journals.orgnih.gov Density Functional Theory (DFT) calculations have provided mechanistic insights, suggesting that the presence of a cesium base can promote N1-alkylation through a chelation mechanism, while other non-covalent interactions drive the formation of the N2-product. beilstein-journals.orgnih.gov

Thermodynamic versus kinetic control is another key principle. It has been demonstrated that under certain conditions, thermodynamic control can lead to highly selective N1-alkylation, with no detectable N2-alkylated products upon reaction completion. researchgate.net This approach has been successfully applied to develop a practical and broadly applicable methodology for synthesizing N1-alkyl indazoles. researchgate.net Conversely, specific metal-mediated reactions, such as those using gallium or aluminum, have been shown to favor the formation of 2H-indazoles (N2-alkylation). researchgate.net

Table 1: Conditions for Regioselective N-Alkylation of Indazole Derivatives

| Indazole Substrate | Alkylating Agent | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | Mixture of N1 (38%) and N2 (46%) | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols | Mitsunobu or other conditions | >90% yield of either N1 or N2 isomer | nih.gov |

| General 1H-Indazoles | Aldehydes | Reductive amination | N1-alkylated indazole (thermodynamic control) | researchgate.net |

| General 1H-Indazoles | Alkyl halides | Ga/Al mediation | N2-alkylated indazole | researchgate.net |

Amide Bond Formation and Acylation Reactions for N-Substitution

The N-H group of the indazole ring can readily undergo acylation to form N-acylindazoles. This transformation is a common strategy for functionalizing the indazole core and can influence the molecule's biological activity and physicochemical properties. The reactivity of the N-H group allows for the introduction of a wide variety of acyl groups through reactions with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. While the 7-amino group on this compound is also a site for acylation, selective N-acylation of the pyrazole (B372694) ring nitrogen is a key step in many synthetic routes. vulcanchem.comvulcanchem.com

The synthesis of various indazole derivatives often involves amide bond formation as a key step. For example, in the creation of novel 5/6-aminoindazole derivatives designed as enzyme inhibitors, amide templates are incorporated by reacting the indazole core with appropriate carboxylic acid derivatives or their activated forms. researchgate.net These reactions are typically carried out using standard peptide coupling reagents or by first converting the carboxylic acid to a more reactive species. researchgate.net

Diversification of the Indazole Skeleton through Directed Functionalization

The 5-bromo substituent on the indazole skeleton of this compound is a synthetic handle ripe for diversification, primarily through transition-metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide array of aryl and heteroaryl groups at the C5 position, using palladium catalysts and a suitable boronic acid or ester. researchgate.net

Beyond exploiting the existing bromine, direct C–H functionalization has emerged as a powerful tool for the late-stage diversification of the indazole core, enabling the formation of C-C and C-N bonds at positions not easily accessible through classical methods. nih.govnih.govrsc.org Transition metals such as rhodium, palladium, and cobalt are frequently used to catalyze these transformations. rsc.orgacs.orgrsc.org For example, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of substituted 1H-indazoles. rsc.orgnih.gov These methods offer high atom economy and can be used to introduce functional groups at various positions on the indazole ring system, including C3, C7, and the aryl ring of N-aryl-2H-indazoles. rsc.orgacs.orgnih.govnih.govresearchgate.net

Directed functionalization relies on the use of a directing group to guide the metal catalyst to a specific C-H bond. The hydrazine moiety or other N-containing substituents on the indazole ring can act as endogenous directing groups for these transformations. rsc.orgrsc.org

Table 2: Selected Methods for Indazole Skeleton Diversification

| Reaction Type | Position | Catalyst/Reagents | Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C3 | Pd(OAc)₂, RuPhos, K₃PO₄ | Arylation of 3-bromoindazoles | researchgate.net |

| C-H Functionalization | C3 | CuH catalysis | C3-allylation of 1H-indazoles | acs.orgnih.gov |

| C-H Activation/Annulation | Various | Rh(III), Cu(II) | Construction of functionalized indazoles | nih.gov |

| Directed C-H Functionalization | C7 | Palladium catalysis | C7-arylation of indazoles | researchgate.net |

| Oxidative Arylation | C3 | Pd(OAc)₂ | Direct arylation with simple arenes | researchgate.net |

Optimization of Synthetic Protocols and Scalability for Research Applications

Microwave-Assisted Organic Synthesis of Indazole Scaffolds

Microwave-assisted organic synthesis has become a valuable technique for accelerating the synthesis of indazole derivatives. rasayanjournal.co.in The rapid heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, while also improving reaction yields and reducing the formation of byproducts. rasayanjournal.co.in This technology has been effectively applied to various reactions involving the indazole core, most notably in transition-metal-catalyzed cross-coupling reactions.

For example, the Suzuki-Miyaura coupling of bromoindazoles with arylboronic acids is highly amenable to microwave heating. researchgate.netnih.gov These conditions often lead to good to excellent yields of the desired arylated indazoles in a fraction of the time required by conventional heating methods. researchgate.net Microwave assistance has also been used for other functionalization reactions and for the primary synthesis of the indazole ring itself, making it a key tool for rapidly generating libraries of indazole-based compounds for research and drug discovery programs. rasayanjournal.co.in

Utilization of Organocatalysis and Transition Metal Catalysis

Transition metal catalysis is the cornerstone of modern indazole synthesis and functionalization. benthamdirect.comingentaconnect.com Catalysts based on palladium, copper, rhodium, and cobalt are instrumental in a wide range of transformations. researchgate.netnih.govacs.org Palladium catalysts are preeminent in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are used to form C-C and C-N bonds at halogenated positions or via C-H activation. researchgate.netresearchgate.net Copper catalysts are also widely used, for example, in N-N bond-forming reactions to construct the indazole ring and in certain C-H functionalization reactions. thieme-connect.comorganic-chemistry.org Rhodium and cobalt catalysts have enabled novel C-H activation cascades for the efficient assembly of complex indazole structures. rsc.orgacs.orgrsc.org

While transition metal catalysis dominates the field, organocatalysis represents a growing and complementary approach. benthamdirect.com Organocatalytic methods offer the advantage of avoiding potentially toxic and expensive heavy metals. Recent reviews highlight the progress in catalyst-based approaches, including both transition metal and acid/base catalysis, for the synthesis of indazole variants, underscoring the drive towards more efficient and sustainable chemical processes. benthamdirect.comingentaconnect.com

Process Development for Gram-to-Kilogram Scale Synthesis

The transition from laboratory-scale synthesis to large-scale production (gram-to-kilogram) presents numerous challenges, including the need for robust, safe, and cost-effective processes. nih.govchemrxiv.org Many synthetic methods reported in the literature rely on harsh conditions, expensive reagents, or require purification by column chromatography, which are often not feasible for scale-up. nih.govchemrxiv.orgacs.org

Successful process development focuses on optimizing reaction conditions to be milder and more efficient. This includes identifying alternative, less hazardous reagents and solvents, and designing processes where the final product can be isolated by crystallization rather than chromatography. nih.govchemrxiv.org For instance, in the manufacturing of the antiviral drug Ensitrelvir, which contains an indazole motif, the process was optimized by using an excess of hydrazine under mild conditions, allowing the product to be crystallized directly from the reaction mixture in high yield. nih.govacs.org This scalable process was successfully demonstrated on a scale of several hundred kilograms. chemrxiv.orgacs.org

Safety is a paramount concern during scale-up. Detailed process safety testing and the development of robust crystallization and workup procedures are essential. researchgate.net Methodologies that are highly selective, avoiding the formation of difficult-to-separate isomers, are particularly valuable for large-scale manufacturing. researchgate.net The development of a selective N1-indazole alkylation, for example, was successfully demonstrated on a 100-gram scale with the potential for further scaling. researchgate.net Similarly, a patented procedure for an N2-selective alkylation was successfully carried out at both 1 kg and 18 kg scales, with specific protocols for purification to meet cGMP standards. google.com

Comprehensive Spectroscopic and Structural Characterization of 5 Bromo 1h Indazol 7 Amine

Elucidation of Molecular Structure via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. A complete NMR analysis of 5-Bromo-1H-indazol-7-amine would provide invaluable insights into its electronic environment and connectivity.

High-Resolution 1H and 13C NMR Spectral Analysis

Detailed 1H (proton) and 13C (carbon-13) NMR data for this compound are not currently available in the public scientific literature. A hypothetical analysis would involve dissolving the compound in a suitable deuterated solvent, such as DMSO-d6 or CDCl3, and acquiring high-resolution spectra.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons on the indazole ring system and the amine (NH2) and indazole NH protons. The chemical shifts (δ, in ppm) of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amine group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), and the coupling constants (J, in Hz) would provide information about the relative positions of the protons. The protons of the amine and the indazole NH would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The chemical shifts of the carbon atoms would also be affected by the substituents. Carbons directly attached to the bromine and nitrogen atoms would exhibit significant shifts.

A detailed data table for such an analysis would resemble the following, though the values are purely illustrative due to the absence of experimental data.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.10 | s | - |

| H-4 | 7.50 | d | 8.0 |

| H-6 | 7.00 | d | 8.0 |

| NH (indazole) | 13.00 | br s | - |

| NH₂ (amine) | 5.50 | br s | - |

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | 135.0 |

| C-3a | 120.0 |

| C-4 | 125.0 |

| C-5 | 110.0 |

| C-6 | 115.0 |

| C-7 | 145.0 |

| C-7a | 140.0 |

Application of Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are spin-coupled, helping to establish the connectivity of the protons in the aromatic ring.

HSQC: An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons.

Without experimental data, a detailed interpretation of these 2D NMR experiments for this compound cannot be provided.

Solid-State NMR for Polymorphic and Tautomeric Investigations

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid phase. It would be particularly useful for investigating potential polymorphism (the existence of multiple crystalline forms) and tautomerism in this compound. Indazole derivatives are known to exhibit tautomerism, where a proton can reside on either of the two nitrogen atoms in the pyrazole (B372694) ring. Solid-state NMR could distinguish between different tautomers or polymorphs, as these would give rise to distinct sets of chemical shifts in the solid-state spectra. However, no solid-state NMR studies of this compound have been reported.

Crystallographic Analysis for Definitive Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of this compound and its Analogues

A search of the Cambridge Structural Database (CSD) and other crystallographic resources reveals no published single-crystal X-ray diffraction data for this compound. Such a study would require the growth of suitable single crystals of the compound. If successful, the analysis would yield precise atomic coordinates, from which a detailed molecular geometry could be determined.

For illustrative purposes, a table of key crystallographic parameters that would be obtained from such an analysis is provided below. The values are hypothetical.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 10.20 |

| c (Å) | 9.80 |

| β (°) | 95.0 |

| Volume (ų) | 845.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.67 |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The crystallographic data would also be instrumental in analyzing the intermolecular interactions that govern the packing of the molecules in the crystal lattice, leading to the formation of supramolecular assemblies. In the case of this compound, one would expect to observe a variety of non-covalent interactions, including:

Hydrogen Bonding: The amine (NH₂) and indazole NH groups are excellent hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These interactions would likely play a dominant role in the crystal packing.

Halogen Bonding: The bromine atom could participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The planar indazole ring system could engage in π-π stacking interactions, further stabilizing the crystal structure.

A detailed analysis of these interactions would provide a deeper understanding of the solid-state architecture of this compound. However, this analysis is contingent on the availability of experimental crystallographic data, which is currently lacking.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical tool for the confirmation of the molecular formula and the elucidation of the fragmentation pathways of novel compounds. For this compound, high-resolution mass spectrometry (HRMS) is anticipated to confirm the molecular ion peaks corresponding to its isotopic composition. Due to the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in nearly equal abundance, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion [M]+ and any bromine-containing fragments.

The nominal molecular weight of this compound is 212.05 g/mol . In a mass spectrum, one would expect to observe two prominent peaks for the molecular ion, separated by two mass-to-charge ratio (m/z) units, representing [C7H679BrN3]+ and [C7H681BrN3]+. The relative intensities of these peaks would be approximately 1:1, reflecting the natural abundance of the bromine isotopes.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

| m/z (for 79Br) | m/z (for 81Br) | Putative Fragment | Notes |

| 211/213 | 213/215 | [M+H]+ | Protonated molecular ion, showing the characteristic Br isotope pattern. |

| 132 | 132 | [M - Br]+ | Loss of a bromine radical. |

| 105 | 105 | [C6H5N2]+ | Subsequent loss of HCN from the [M - Br]+ fragment. |

| 78 | 78 | [C6H6]+ | Further fragmentation leading to a benzene (B151609) radical cation. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The N-H stretching vibrations of the primary amine and the indazole ring are anticipated in the region of 3500-3200 cm-1. The aromatic C-H stretching vibrations are likely to appear around 3100-3000 cm-1. The C=C and C=N stretching vibrations of the indazole ring would be observed in the 1650-1450 cm-1 region. The N-H bending vibration of the amine group is expected around 1600 cm-1. The C-N stretching vibration should appear in the 1350-1250 cm-1 range. Finally, the C-Br stretching vibration is typically observed in the lower wavenumber region, generally between 700 and 500 cm-1.

FT-Raman Spectroscopy:

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like N-H and C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the aromatic ring stretching vibrations are expected to be prominent in the Raman spectrum. The C-Br stretching vibration should also be Raman active.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm-1) | Predicted FT-Raman Frequency (cm-1) | Notes |

| N-H Stretching (Amine & Indazole) | 3500 - 3200 | Weak | Broad bands in IR due to hydrogen bonding. |

| Aromatic C-H Stretching | 3100 - 3000 | Strong | Characteristic of the indazole ring protons. |

| C=C and C=N Ring Stretching | 1650 - 1450 | Strong | Multiple bands corresponding to the heterocyclic ring system. |

| N-H Bending (Amine) | ~1600 | Medium | Scissoring vibration of the primary amine. |

| C-N Stretching | 1350 - 1250 | Medium | Stretching of the amine and indazole C-N bonds. |

| C-Br Stretching | 700 - 500 | Strong | Characteristic low-frequency vibration. |

It is important to note that the exact positions of these vibrational bands can be influenced by factors such as intermolecular hydrogen bonding and the solid-state packing of the molecules. A definitive assignment of all vibrational modes would require a detailed analysis of experimental spectra, potentially supported by theoretical calculations.

Computational Chemistry and Theoretical Investigations of 5 Bromo 1h Indazol 7 Amine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 5-Bromo-1H-indazol-7-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its molecular characteristics. nih.govnih.gov

Prediction of Electronic Structure, Reactivity Descriptors, and Spectroscopic Properties

DFT calculations can precisely predict the geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles. By optimizing the molecular structure, a stable, low-energy conformation is identified. From this optimized geometry, various electronic properties and reactivity descriptors can be calculated. dergipark.org.trresearchgate.net

Global reactivity descriptors offer a quantitative measure of a molecule's stability and reactivity. These are derived from the energies of the frontier molecular orbitals. Studies on similar indazole derivatives have used these descriptors to predict their behavior in various chemical environments. dergipark.org.trresearchgate.net

Table 1: Predicted Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates a molecule's polarizability. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

This table is illustrative, showing the types of descriptors derived from DFT calculations as seen in studies of related indazole compounds. nih.govresearchgate.net

Furthermore, DFT is employed to predict spectroscopic properties. Theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes. nih.gov Similarly, theoretical NMR chemical shifts (¹H and ¹³C) and electronic absorption spectra (UV-Vis) can be computed to aid in structural elucidation and understanding electronic transitions. asianresassoc.org

Analysis of Tautomeric Equilibria and Energetic Preferences

Indazoles exhibit annular tautomerism, existing as 1H and 2H forms depending on the position of the hydrogen on the pyrazole (B372694) ring. beilstein-journals.orgnih.gov For this compound, two primary tautomers are expected: the 1H-tautomer (hydrogen on N1) and the 2H-tautomer (hydrogen on N2).

DFT calculations are crucial for determining the relative stability of these tautomers. By calculating the total electronic energy of the optimized geometry for each tautomer, the energetic preference can be established. aip.orgresearchgate.net For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H form by several kcal/mol. beilstein-journals.orgaip.orgresearchgate.net The presence of substituents and the solvent environment can influence this energy difference. researchgate.net Theoretical studies on indazole and its 3-halogeno derivatives have shown that the 1H-form is generally more stable, and the energy barrier for tautomerization can be calculated by locating the transition state structure connecting the two forms. aip.org

Table 2: Illustrative Tautomeric Energy Comparison

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

|---|---|---|

| This compound | 0 (Reference) | 0 (Reference) |

| 5-Bromo-2H-indazol-7-amine | > 0 | > 0 |

This table illustrates the expected outcome that the 1H tautomer is more stable. The exact energy difference would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding chemical reactivity. nih.govresearchgate.net The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). nih.gov The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a large gap implies high stability and low reactivity. nih.govresearchgate.net

For this compound, the electron-donating amino group (-NH₂) at the 7-position and the electron-withdrawing bromo group (-Br) at the 5-position would significantly influence the FMO distribution. The HOMO is expected to be localized primarily on the benzene (B151609) ring and the amino group, reflecting the main sites for electrophilic attack. The LUMO would likely be distributed across the pyrazole ring and influenced by the bromine atom, indicating potential sites for nucleophilic attack. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.descirp.org It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.govrsc.org For this compound, the MEP map would show a negative potential around the pyrazole nitrogen atoms and the amine group, highlighting them as sites for electrophilic attack and hydrogen bonding. nih.govuni-muenchen.de The region around the hydrogen atom of the N-H bond would exhibit a positive potential. Such maps are invaluable for predicting intermolecular interactions. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD is less about exploring vast conformational landscapes and more about understanding its interactions with other molecules, such as solvent or a biological target. nih.govresearchgate.net

Many indazole derivatives are investigated as kinase inhibitors. researchgate.netnih.govmdpi.comfrontiersin.org If this compound were identified as a potential inhibitor, MD simulations would be a critical tool. After an initial binding pose is predicted using molecular docking, MD simulations are run to assess the stability of the ligand-protein complex. researchgate.netmdpi.com These simulations can reveal:

The stability of key hydrogen bonds and other interactions over time. researchgate.net

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein's active site upon ligand binding.

Calculation of binding free energies to provide a more accurate estimate of binding affinity. researchgate.net

Studies on various indazole-based kinase inhibitors have successfully used MD simulations to validate docking results and demonstrate the stability of the compounds within the kinase active site. researchgate.netresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. tandfonline.comgrowingscience.comaboutscience.eu

For a class of compounds based on the this compound scaffold, a QSAR study would involve synthesizing a library of derivatives with varied substituents and measuring their biological activity (e.g., IC₅₀ values against a specific enzyme). nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that relates the variation in activity to changes in molecular descriptors (e.g., electronic, steric, and hydrophobic properties). tandfonline.comnih.gov

A successful QSAR model can:

Predict the activity of new, unsynthesized compounds.

Provide insights into the structural features essential for activity. tandfonline.com

Guide the design of more potent derivatives. nih.gov

Similarly, SPR models can be developed to predict properties like solubility or membrane permeability, which are crucial for drug development. Numerous QSAR studies on indazole derivatives have been conducted to design potent inhibitors for various targets, including kinases and Hypoxia-Inducible Factor (HIF). nih.govtandfonline.comnih.gov

Elucidation of Reaction Mechanisms via Theoretical Pathways and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, determining the feasibility of different pathways, and explaining observed product distributions. researchgate.net DFT calculations can be used to map the potential energy surface of a reaction involving this compound.

A key area where this is applied to indazoles is in understanding the regioselectivity of reactions like N-alkylation. beilstein-journals.orgnih.govbeilstein-journals.org Indazoles can typically be alkylated at either the N1 or N2 position, and reaction conditions often yield a mixture of products. beilstein-journals.org Theoretical studies can calculate the activation energies for both pathways by locating the respective transition state (TS) structures. beilstein-journals.orgwuxibiology.com

For example, a recent study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate used DFT to show how different reaction conditions favor either N1 or N2 substitution by stabilizing the respective transition states through non-covalent interactions. beilstein-journals.org Similar analyses could be applied to reactions involving this compound, such as substitutions at the amine group or cross-coupling reactions at the bromine position. mit.edumdpi.com By comparing the energies of the transition states and intermediates, the model can predict the most likely reaction pathway and explain the observed product selectivity under specific conditions. mdpi.comnih.gov

Pharmacological Investigations and Biological Activity Profiling of 5 Bromo 1h Indazol 7 Amine Analogs

Anticancer Activity Research and Cytotoxicity Assessment

The indazole core is recognized as a "privileged structure" in medicinal chemistry, and the introduction of a bromine atom at various positions on this scaffold has led to the discovery of potent anticancer agents. researchgate.netresearchgate.net Research into various bromo-indazole derivatives has demonstrated significant cytotoxic effects against a range of human cancer cell lines.

In Vitro Antiproliferative Effects Against Diverse Cancer Cell Lines

Numerous studies have evaluated the in vitro antiproliferative activity of bromo-indazole analogs against various cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives, synthesized from 5-bromo-1H-indazol-3-amine, were tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One of the most promising compounds from this series, compound 6o , exhibited a potent inhibitory effect on the K562 cell line with an IC₅₀ value of 5.15 µM and showed high selectivity towards the cancerous cells over normal human embryonic kidney cells (HEK-293). nih.gov

In another study, novel 5-bromo indole-aryl keto hydrazide-hydrazone analogues were synthesized and evaluated for their cytotoxicity against eight human cancer cell lines. researchgate.net Compounds 6a and 6h from this series demonstrated significant antitumor activity against HL-60 and A549 cancer cell lines, with IC₅₀ values of 3.913 µM and 4.838 µM, respectively. researchgate.net These values were considerably lower than the standard drug cisplatin. researchgate.net

Furthermore, a series of thiazolo[4,5-e]indazol-2-amine derivatives were synthesized and evaluated for their cytotoxic effects. cbijournal.com Compound 7i from this series showed notable activity against MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver) cancer cell lines. cbijournal.com Specifically, compounds 7a , 7e , 7i , and 7o displayed excellent cytotoxicity against MCF-7 cells, while compounds 7a , 7i , 7o , and 7p were significantly cytotoxic against ME-180 cells. cbijournal.com The highest activity against Hep-G2 cells was observed with compounds 7d , 7i , and 7p . cbijournal.com

Table 1: In Vitro Antiproliferative Activity of Selected Bromo-Indazole Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6o (an indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| 6o (an indazole-3-amine derivative) | HEK-293 (Normal Kidney) | 33.2 | nih.gov |

| 6a (a 5-bromo indole-aryl keto hydrazide-hydrazone) | HL-60 (Leukemia) | 3.913 | researchgate.net |

| 6h (a 5-bromo indole-aryl keto hydrazide-hydrazone) | A549 (Lung) | 4.838 | researchgate.net |

| 7i (a thiazolo[4,5-e]indazol-2-amine derivative) | MCF-7 (Breast) | 11.5±0.8 | cbijournal.com |

| 7i (a thiazolo[4,5-e]indazol-2-amine derivative) | ME-180 (Cervical) | 11.5±0.4 | cbijournal.com |

| 7i (a thiazolo[4,5-e]indazol-2-amine derivative) | Hep-G2 (Liver) | 12.4±0.5 | cbijournal.com |

| Cisplatin | HL-60 (Leukemia) | 27 | researchgate.net |

| Cisplatin | A549 (Lung) | 36 | researchgate.net |

Mechanistic Studies on Apoptosis Induction and Programmed Cell Death Pathways

The anticancer activity of bromo-indazole analogs is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies have revealed that these compounds can trigger apoptotic pathways and modulate the expression of key proteins involved in cell survival and death.

For example, the promising 1H-indazole-3-amine derivative, compound 6o , was found to induce apoptosis in K562 cells in a concentration-dependent manner. researchgate.net Further investigation revealed that this compound likely exerts its effect by inhibiting Bcl-2 family members and influencing the p53/MDM2 pathway. nih.govresearchgate.net Western blot analysis showed that treatment with compound 6o led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Similarly, research on 6-bromo-1H-indazol-3-yl-amine has indicated its ability to induce apoptosis in tumor cells. biosynth.com Indazole derivatives, in general, have been shown to trigger apoptosis through mitochondrial pathways and significantly alter the expression of apoptotic markers.

Inhibition of Cell Cycle Progression and DNA Synthesis

In addition to inducing apoptosis, bromo-indazole analogs can also inhibit cancer cell proliferation by arresting the cell cycle at specific phases. This prevents the cancer cells from dividing and growing. Derivatives of 1H-indazol-6-amine have been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation. This effect is mediated through the regulation of proteins involved in the cell cycle.

Impact on Cancer Cell Migration, Invasion, and Metastasis

The spread of cancer cells from the primary tumor to other parts of the body, a process known as metastasis, is a major cause of cancer-related mortality. Some indazole derivatives have shown the potential to inhibit cancer cell migration and invasion.

For instance, a study on a series of indazole derivatives identified a compound, 2f , that not only inhibited the proliferation of the 4T1 breast cancer cell line but also disrupted its migration and invasion. nih.gov This effect was associated with a reduction in the levels of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which facilitates cell invasion. nih.gov Furthermore, research on selective PAK4 inhibitors, including an indazole analogue, has demonstrated their effectiveness in inhibiting the lung metastasis of lung cancer and melanoma cells. nih.gov

Enzyme Inhibition Studies and Target Specificity

The biological effects of many indazole derivatives are attributed to their ability to inhibit the activity of specific enzymes, particularly protein kinases, which play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for anticancer drug development. nih.gov

Kinase Inhibition Profiling (e.g., Akt, Haspin, IDO1, FLT3, PDGFRα, Kit, IKK2, JNK)

The versatility of the indazole scaffold allows for the design of inhibitors targeting a wide range of kinases.

Akt: The serine/threonine kinase Akt is a key component of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. nih.gov Analogs of the pan-Akt inhibitor A-443654, which features an indazole ring, have been synthesized and studied. nih.govucsf.edu Modifications at the C7 position of the indazole ring were explored to develop inhibitors selective for analog-sensitive Akt mutants. nih.govucsf.edu

Haspin: Haspin is an atypical serine/threonine kinase that is overexpressed in several cancers. Novel 5-(4-pyridinyl)indazole derivatives have been identified as potent and selective haspin inhibitors. uni-saarland.de One such derivative, compound 21 , which was synthesized from 5-bromo-1H-indazol-3-amine, exhibited an IC₅₀ value of 78 nM against haspin. uni-saarland.de

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune evasion by cancer cells. Some 1H-indazol-6-amine derivatives have been shown to inhibit IDO1. For example, N-(4-bromo benzyl)-1,3-dimethyl-1H-indazol-6-amine was found to suppress IDO1 expression in a concentration-dependent manner. researchgate.net

FLT3, PDGFRα, and Kit: A 3-amino-1H-indazol-6-yl-benzamide scaffold has been developed to target the "DFG-out" conformation of kinases. nih.gov Several compounds from this series, such as 4 and 11 , demonstrated single-digit nanomolar EC₅₀ values against FLT3, PDGFRα (gatekeeper mutant T674M), and Kit. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Indazole Analogs

| Compound | Target Kinase | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| 21 (a 5-(4-pyridinyl)indazole derivative) | Haspin | 78 nM (IC₅₀) | uni-saarland.de |

| N-(4-bromo benzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | Concentration-dependent suppression | researchgate.net |

| 4 (a 3-amino-1H-indazol-6-yl-benzamide) | FLT3 | Single-digit nM (EC₅₀) | nih.gov |

| 4 (a 3-amino-1H-indazol-6-yl-benzamide) | PDGFRα-T674M | Single-digit nM (EC₅₀) | nih.gov |

| 11 (a 3-amino-1H-indazol-6-yl-benzamide) | FLT3 | Single-digit nM (EC₅₀) | nih.gov |

| 11 (a 3-amino-1H-indazol-6-yl-benzamide) | PDGFRα-T674M | Single-digit nM (EC₅₀) | nih.gov |

| Indazole analogue 6 (a PAK4 inhibitor) | PAK4 | < 0.066 µM (Kᵢ) | nih.gov |

| 5-azaindole analogue 8 (a PAK4 inhibitor) | PAK4 | 0.013 µM (Kᵢ) | nih.gov |

Assessment of Alpha-Glucosidase Inhibitory Potential

A number of studies have investigated the potential of indazole derivatives as inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help to control blood sugar levels.

Several series of 7-substituted-5-bromo-3-methylindazoles have demonstrated significant to moderate α-glucosidase inhibition. researchgate.net For instance, 7-aryl, 7-arylvinyl, and 7-(arylethynyl)-5-bromo-3-methylindazoles have been synthesized and evaluated, with some compounds showing IC50 values in the micromolar range, comparable to or even better than the standard drug, acarbose. researchgate.net

Specifically, compounds with different substitutions on the indazole ring have shown varying levels of inhibitory activity. For example, a series of ethyl 4-arylpyrimido[1,2-b]indazole-2-carboxylate derivatives displayed α-glucosidase inhibitory activity, with some compounds having IC50 values lower than acarbose. researchgate.net Another study on indazole-based thiadiazole hybrid derivatives also identified compounds with potent α-glucosidase inhibitory activity, with IC50 values in the low micromolar range. nih.gov

The following table summarizes the α-glucosidase inhibitory activity of selected indazole analogs:

| Compound Series | Representative Compound | IC50 (µM) | Reference |

| 7-Aryl-5-bromo-3-methylindazoles | 5-Bromo-3-methyl-7-phenyl-1H-indazole (3a) | 0.50 - 51.51 | researchgate.net |

| 7-(Arylethynyl)-5-bromo-3-methylindazoles | 5-bromo-3-methyl-7-styryl-1H-indazole (4a) | 0.42 - 23.71 | researchgate.net |

| Ethyl 4-arylpyrimido[1,2-b]indazole-2-carboxylates | Compound 7n | 66.98 ± 0.05 | researchgate.net |

| Indazole-based thiadiazole hybrids | Analog 1 | 1.87 ± 0.79 | nih.gov |

| Indazole Schiff bases | Compound 1 | 9.43 ± 0.1 | researchgate.net |

Characterization of Competitive and Non-Competitive Inhibition Mechanisms

Kinetic studies are crucial to understand how these indazole analogs inhibit α-glucosidase. Such studies can reveal whether the inhibition is competitive, non-competitive, or mixed-type.

For instance, kinetic analysis of a potent α-glucosidase inhibitor from a series of ethyl 4-arylpyrimido[1,2-b]indazole-2-carboxylates, compound 7n, revealed it to be a competitive inhibitor. researchgate.net Similarly, a kinetic study of the most active Indazole Schiff base, compound 1, also indicated a competitive inhibition mechanism. researchgate.net Another study on a different set of indazole derivatives found that the most potent compound, with an IC50 value of 291.5 µM, also acted as a competitive inhibitor of the α-glucosidase enzyme. researchgate.net

In contrast, bis(indol-3-yl)methane derivatives, which can be considered structurally related to indazole analogs, were found to be reversible, mixed-type inhibitors of α-glucosidase. nih.gov This highlights that the mechanism of inhibition can vary depending on the specific chemical scaffold.

Selectivity and Off-Target Interaction Analysis

While potent inhibition of the target enzyme is desirable, selectivity is equally important to minimize potential side effects. Therefore, evaluating the selectivity of these analogs against other related enzymes and assessing potential off-target interactions is a critical step. For example, some indazole derivatives have been evaluated for their inhibitory activity against α-amylase, another key enzyme in carbohydrate digestion. researchgate.netnih.gov

Furthermore, the development of analog-sensitive kinase inhibitors based on the indazole scaffold highlights the potential for designing highly selective compounds. ucsf.edu By modifying the inhibitor and the target kinase, researchers can achieve selective inhibition, which is a powerful tool for studying cellular signaling pathways. ucsf.edu For instance, a study on Akt inhibitors used a chemical genetics strategy to create an inhibitor selective for an analog-sensitive version of the kinase. ucsf.edu This approach can help in understanding the specific roles of different kinases and in developing more targeted therapies.

Receptor Binding Assays and Molecular Target Engagement Validation

Receptor binding assays are essential to confirm that the synthesized analogs interact with their intended molecular targets. These assays can provide quantitative data on the binding affinity of the compounds. For example, indazole derivatives have been investigated for their binding to various receptors, including serotonin (B10506) receptors and the human CB1 receptor. nih.govmdpi.com

A study on indazole analogs of 5-MeO-DMT and related tryptamines evaluated their pharmacology at 5-HT2 serotonin receptors. nih.gov This research highlights the importance of characterizing the subtype selectivity of these analogs, particularly for the 5-HT2B receptor, to understand their full pharmacological profile. nih.gov

In another study, competitive radioligand binding assays were used to determine the binding affinity of chloroindole analogues of a synthetic cannabinoid to the human CB1 receptor. mdpi.com The results showed that the position of the chlorine atom on the indole (B1671886) core significantly affected the binding affinity. mdpi.com

Molecular docking studies are often used in conjunction with experimental assays to predict and rationalize the binding modes of these analogs within the active site of their target proteins. researchgate.netnih.gov These computational studies can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity of the compounds. researchgate.net

Anti-Inflammatory and Immunomodulatory Properties

Indazole derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. nih.gov Some analogs have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in a concentration-dependent manner. This suggests their potential for treating chronic inflammatory conditions.

Bendazac and Benzydamine are two commercially available anti-inflammatory drugs that contain the 1H-indazole scaffold. mdpi.com Furthermore, a series of novel 1H-indazole derivatives have been reported to exhibit local anti-inflammatory effects in rat lung airways. mdpi.com

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The indazole scaffold is also a promising platform for the development of new antimicrobial agents. nih.govlongdom.orgresearchgate.net Derivatives of 5-Bromo-1H-indazol-7-amine have been investigated for their efficacy against various bacterial and fungal strains.

Studies have shown that certain indazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. researchgate.nettandfonline.com For example, a series of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety were synthesized and evaluated for their antimicrobial efficacy, with several compounds showing moderate to good inhibition. researchgate.net Another study reported that some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives displayed a broad spectrum of antibacterial activity and moderate antifungal activity. tandfonline.com

The antimicrobial activity of these compounds is often attributed to their interaction with microbial enzymes or other essential cellular components.

Neurodegenerative Disease Research Applications

The unique structure of this compound and its analogs makes them valuable tools in neurodegenerative disease research. chemimpex.com Indazole derivatives have been explored for their potential in treating conditions like Alzheimer's disease. researchgate.net

One area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. A study found that a specific 5-bromo-3-methyl-7-phenyl-1H-indazole derivative exhibited strong inhibitory properties against both AChE and BuChE, suggesting its potential as a lead compound for developing novel treatments for Alzheimer's disease. researchgate.net

Furthermore, indazole derivatives are being investigated for their ability to interact with other targets relevant to neurodegenerative diseases. nih.goviucr.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Positional Effects of the Bromo and Amine Substituents on Bioactivity

The positions of the bromine and amine groups on the indazole ring are critical in defining the molecule's interaction with biological targets. While direct studies on 5-Bromo-1H-indazol-7-amine are limited, the effects of these substituents can be inferred from related indazole derivatives.

The bromine atom at the C5 position significantly influences the electronic distribution and lipophilicity of the molecule. Halogen substitutions, such as bromine, can enhance hydrophobic interactions with target proteins. orientjchem.org For instance, in a series of indazole-based inhibitors, halogen substitutions on the phenyl ring were shown to enhance hydrophobic interactions with key residues like PRO 600 and PHE 521. orientjchem.org The position of the bromine atom is crucial; for example, moving a substituent from C6 to C5 or C7 can alter the compound's activity, with C6 analogues often being preferred in some antagonist series. acs.org The synthesis of 5-bromo-1H-indazol-3-amine is a common starting point for creating derivatives with substitutions at the C5 position, highlighting its importance in exploring SAR. mdpi.com

The amine group at the C7 position acts as a key hydrogen bond donor and a point for further chemical modification. The basicity conferred by the nitrogen atom can influence interactions with biological targets. researchgate.net The presence of an amine group allows for functionalization through reactions like amidation or diazotization, enabling the synthesis of a wide array of derivatives. In studies of other substituted indazoles, an amino group at certain positions, such as C2 of a linked pyridyl group, was found to dramatically affect antiproliferative activity. nih.gov The relative positions of the bromo and amine groups create a specific electronic environment that can be fine-tuned for optimal target engagement.

Table 1: Impact of Bromo and Amine Positional Isomerism on Indazole Activity (Illustrative)

| Compound | Substituent Positions | Target/Activity | Key Findings | Reference |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | 6-Bromo, 4-Amino (via linker) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Demonstrates the utility of a bromo-indazole scaffold in developing enzyme inhibitors. mdpi.comnih.gov | |

| 5-Bromo-1H-indazol-3-amine | 5-Bromo, 3-Amino | Synthetic Intermediate | Widely used precursor for Suzuki coupling to introduce diversity at the C5 position. mdpi.com | |

| 7-bromo-4-chloro-1H-indazol-3-amine | 7-Bromo, 3-Amino, 4-Chloro | Anti-HIV Activity | Regioselective cyclization is critical for its biological activity. | |

| 5-Amino-7-bromo-1H-indazole | 7-Bromo, 5-Amino | Synthetic Intermediate | A structural isomer of the title compound, available for comparative studies. vwr.com |

This table is illustrative and compiles data from related bromo- and amino-substituted indazoles to highlight the importance of substituent positioning.

Influence of Substituents at N1, N2, C3, and C7 on Pharmacological Profiles

Beyond the C5 and C7 positions, modifications at other sites on the indazole ring are crucial for modulating the pharmacological profile of this compound derivatives.

N1 and N2 Positions: Alkylation or arylation at the N1 and N2 positions of the indazole's pyrazole (B372694) ring is a common strategy to alter potency and selectivity. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 products, and regioselective synthesis is key for developing specific inhibitors. beilstein-journals.org For instance, N1 meta-substituted benzyl (B1604629) groups were found to be the most potent N1-substituents in a series of CCR4 antagonists. acs.org The N1-H of the indazole ring is often critical for forming hydrogen bonds with kinase hinge regions, a key interaction for many kinase inhibitors. rsc.org

C3 Position: The C3 position offers another site for significant modification. Introducing substituents like a carbohydrazide (B1668358) moiety has been shown to be crucial for strong inhibitory activity against the IDO1 enzyme. mdpi.com Similarly, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in tyrosine kinase inhibitors like Linifanib. mdpi.com

C7 Position: The amine at the C7 position of the title compound is a prime site for derivatization. Attaching various functional groups can modulate solubility, cell permeability, and target binding. While the core structure is 5-bromo-7-amino, this amine can be acylated, alkylated, or used as a handle to attach larger moieties, thereby exploring a wider chemical space. Efficient methodologies for functionalization at the C7 position are critical for creating novel indazole derivatives. researchgate.net

Table 2: Effect of Substituents at Various Positions on Indazole Bioactivity

| Position | Substituent Type | Example Target | Effect on Activity | Reference(s) |

| N1 | meta-substituted benzyl | CCR4 | Increased antagonist potency | acs.org |

| N1/N2 | Alkyl groups | Kinases | Influences regioselectivity and binding | beilstein-journals.org |

| C3 | Carbohydrazide | IDO1 | Potent inhibition (nM range) | mdpi.comnih.gov |

| C3 | Aryl/Alkyl groups | General | Access via 1,3-dipolar cycloaddition | mdpi.com |

| C4 | Methoxy/Hydroxyl | CCR4 | Potent antagonist activity | acs.org |

| C6 | Aryl groups | Glucagon Receptor | Crucial for inhibitory activity | nih.gov |

| C7 | Iodo/OTf | Synthetic Intermediate | Enables functionalization via cross-coupling | researchgate.net |

Development of Design Principles for Enhanced Potency, Selectivity, and Efficacy

Based on SAR studies of various indazole derivatives, several design principles can be formulated to enhance the potency, selectivity, and efficacy of compounds derived from this compound.

Hinge-Binding Optimization: The indazole scaffold is an excellent hinge-binder for many kinases. nih.gov The N1-H and one of the pyrazole nitrogens can act as a hydrogen bond donor-acceptor pair. Maintaining the 1H-indazole tautomer is often crucial. researchgate.net Modifications at N2 can be used to fine-tune selectivity, while modifications at C3 can introduce additional interactions with the target protein.

Exploiting the C5-Bromo and C7-Amine: The bromine at C5 can be used to occupy hydrophobic pockets in the target binding site. The amine at C7 can form critical hydrogen bonds or serve as an attachment point for side chains that can reach into other regions of the active site, potentially improving selectivity. For example, introducing different substituted aromatic groups at the C5 position via Suzuki coupling allows for the exploration of more interactions with kinases. mdpi.com

Structure-Guided and Fragment-Based Design: Utilizing computational tools like molecular docking and QSAR analysis can guide the rational design of more potent inhibitors. longdom.org Structure-based design approaches have been successfully used to optimize indazole analogues as selective inhibitors. mdpi.com Fragment-based design can also identify key interactions and build upon the indazole core to improve efficacy. mdpi.com

Modulating Physicochemical Properties: Substitutions can be strategically chosen to improve drug-like properties. For instance, adding polar groups can enhance solubility, while carefully chosen lipophilic groups can improve membrane permeability.

Correlation of Conformational Dynamics with Biological Outcomes

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is often the predominant tautomer involved in biological activity. mdpi.combeilstein-journals.org The conformation of substituents also plays a critical role. Studies have shown that indazole-based inhibitors can stabilize distinct conformations of kinase domains, which can be a source of their potency and selectivity. nih.gov For example, the comparison of indazole and benzodioxole "warheads" in GRK2 inhibitors revealed that the indazole hybrids formed stronger interactions and stabilized a different kinase domain conformation. nih.gov Molecular dynamics simulations can be employed to validate the stability of ligand-protein complexes and understand how conformational changes impact binding affinity. longdom.org

Modulating Biological Interactions through Strategic Chemical Modifications

Strategic chemical modifications of the this compound scaffold are essential for fine-tuning its interactions with biological targets and achieving desired therapeutic profiles.

Addition of Hydrogen Bond Donors/Acceptors: Enhancing hydrogen bonding is a key strategy. For example, in VEGFR-2 inhibitors, adding hydrogen bond-forming groups like amides and sulfonamides resulted in enhanced activity compared to hydrophobic groups. rsc.org The C7-amine is a prime location for such modifications.

Introduction of Heterocyclic Rings: Incorporating other heterocyclic rings, such as oxazole, thiazole, or pyrimidine, can introduce new interaction points and improve binding affinity. orientjchem.orgnih.gov In one study, an oxazole-containing indazole derivative showed the highest binding affinity towards the Tropomyosin receptor kinase A. orientjchem.org

Varying Linker Chemistry: When attaching side chains (e.g., at the C7-amine), the nature of the linker is important. Changing a linker from vinyl to ethyl, for instance, can impact potency, demonstrating the need for optimal linker geometry and flexibility. nih.gov

Targeting Allosteric Sites: While many indazole inhibitors target the ATP-binding site of kinases, modifications can be designed to interact with allosteric sites, potentially leading to greater selectivity and novel mechanisms of action. A series of indazole arylsulfonamides were successfully developed as allosteric antagonists for the CCR4 receptor. acs.org

By systematically applying these principles, the this compound core can be elaborated into highly potent, selective, and efficacious drug candidates for a variety of diseases.

Applications in Advanced Drug Discovery and Development

Utilization of 5-Bromo-1H-indazol-7-amine as a Privileged Scaffold for Drug Lead Identification

The indazole core is widely regarded as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. mdpi.comuni-saarland.denih.gov This versatility makes indazole derivatives a rich source for identifying new drug leads against various diseases, including cancer and inflammatory conditions. evitachem.comontosight.ai More than 40 therapeutic agents based on the indazole scaffold are either in clinical use or undergoing clinical trials, underscoring its importance. uni-saarland.de

This compound is a prime example of this privileged scaffold, possessing features that make it particularly valuable for drug lead identification. The molecule has two key points of functionality: the bromine atom at the C-5 position and the amine group at the C-7 position. ontosight.ai

The C-5 Bromine Atom: This serves as a versatile chemical handle for introducing molecular diversity. It is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. ontosight.ai This allows for the strategic attachment of a wide range of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the chemical space around the core scaffold to identify interactions with target proteins. semanticscholar.org

The C-7 Amine Group: The primary amine at this position provides a site for numerous chemical modifications, including acylation, sulfonylation, and reductive amination. This allows for the introduction of different substituents that can modulate the compound's physicochemical properties or form key hydrogen bond interactions within a protein's binding site.

The combination of the rigid bicyclic indazole core, which effectively orients substituents in three-dimensional space, with these two distinct and reactive functional groups makes this compound an exceptional starting point for building compound libraries for high-throughput screening and identifying novel hit compounds.

Implementation of Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping and molecular hybridization are advanced strategies in medicinal chemistry aimed at discovering novel intellectual property and improving the properties of known drug candidates. mdpi.comresearchgate.net this compound is an ideal substrate for both approaches.

Molecular hybridization involves combining two or more pharmacophoric fragments from different known active compounds into a single new molecule. semanticscholar.org The goal is to create a hybrid that retains the desired biological activities of its parent molecules, potentially leading to multi-target agents or compounds with enhanced potency. For instance, a research team designed and synthesized a series of 1H-indazole-3-amine derivatives using molecular hybridization to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. mdpi.com Similarly, this compound can be used to link two distinct pharmacophores. For example, a known kinase-binding fragment could be attached at the C-5 position via a Suzuki coupling, while the C-7 amine could be modified to incorporate a fragment known to improve solubility or cell permeability. A study on 1H-indazole-3-amine derivatives demonstrated that introducing different substituted aromatic groups at the C-5 position through Suzuki coupling allowed for the exploration of multiple kinase targets. semanticscholar.org

Lead Optimization and Preclinical Candidate Selection Based on In Vitro and In Silico Data

Once a lead compound is identified, the process of lead optimization begins, aiming to enhance its biological activity and drug-like properties. This iterative process heavily relies on data from in vitro (laboratory-based) assays and in silico (computational) modeling. The functional handles on this compound are critical for this systematic optimization.

In silico methods, such as molecular docking, are used to predict how derivatives of the scaffold will bind to a target protein. For example, computational studies on indazole derivatives as potential anti-inflammatory agents involved docking them into the active site of the Cyclooxygenase-2 (COX-2) enzyme to predict binding affinities. researchgate.netinnovareacademics.in A study on 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl)methanone reported a high binding energy value of -9.11 kcal/mol. innovareacademics.in

In vitro assays provide crucial experimental data on the potency and selectivity of the synthesized compounds. This data, often expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, guides the next round of synthetic modifications. Structure-activity relationship (SAR) studies on indazole derivatives have revealed key insights. For instance, in a series of 1H-indazol-3-amine derivatives developed as FGFR inhibitors, structural optimization led to a compound with an IC₅₀ of 2.9 nM for enzymatic activity and 40.5 nM for cellular activity. mdpi.com Another study on 3-aminoindazole derivatives identified Entrectinib, which showed high activity against anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov

The table below presents a hypothetical lead optimization study starting from a derivative of this compound, illustrating how modifications at the C-5 and C-7 positions, guided by in silico and in vitro data, can lead to a potent and selective preclinical candidate.

| Compound | R1 Group (at C-5) | R2 Group (at C-7) | Docking Score (kcal/mol) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Comment |